1-propylpyridin-4(1H)-imine
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Overview
Description
1-Propylpyridin-4(1H)-imine is a heterocyclic organic compound that features a pyridine ring substituted with a propyl group and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyridin-4(1H)-imine can be synthesized through several methods. One common approach involves the alkylation of pyridine with a propyl halide, followed by the introduction of the imine group through a condensation reaction with an appropriate amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and an acid catalyst for the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, can improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridin-4(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Propylpyridin-4(1H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-propylpyridin-4(1H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Propylpyridin-2(1H)-imine
- 1-Propylpyridin-3(1H)-imine
- 1-Propylpyridin-5(1H)-imine
Comparison: 1-Propylpyridin-4(1H)-imine is unique due to the position of the imine group on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-propylpyridin-4-imine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-6-3-8(9)4-7-10/h3-4,6-7,9H,2,5H2,1H3 |
InChI Key |
GTCDMBKNJFDSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N)C=C1 |
Origin of Product |
United States |
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